Viphi G
Description
Viphi G is a cyclotide isolated from the medicinal plant Viola philippica Cav., a species native to China. Cyclotides are cyclic peptides characterized by a cystine-knot motif, conferring exceptional stability and diverse bioactivities. This compound, identified via LC-MS and HPLC purification , has a linear form with a high Grand Average of Hydropathy (GRAVY) value (indicating strong hydrophobicity) and a net positive charge at physiological pH, distinguishing it from neutral cyclotides like Varv E (Cycloviolacin O12) and Kalata b1 . Its primary structure includes six conserved cysteine residues and variable loops, with loop 1 containing glutamic acid residues critical for bioactivity .
This compound exhibits cytotoxic effects against human cancer cell lines (e.g., melanoma MM96L, HeLa, and BGC-823 gastric adenocarcinoma) with IC50 values ranging from 1.03 to 15.5 µM, positioning it as a promising anticancer agent . Its mechanism involves disrupting lipid bilayers via phosphatidylethanolamine (PE) binding and membrane insertion through hydrophobic and charged surface patches .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSIPCEGSCVFIPCISAIIGCSCSNKVCYKN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Charge : this compound’s positive charge enhances interactions with negatively charged cancer cell membranes, unlike neutral cyclotides (e.g., Varv E, Kalata b1) .
- Hydrophobicity : this compound and Vibis G exhibit higher hydrophobicity, correlating with stronger membrane disruption .
- Loop 1 : Glutamic acid in this compound’s loop 1 is critical for cytotoxicity, a feature absent in Vabys A and Varv E .
Cytotoxic Activity Across Cell Lines
Key Observations :
Mechanism of Action
- Membrane Disruption : this compound, like most cyclotides, targets PE-rich membranes via a conserved bioactive patch and inserts via hydrophobic surfaces . Its positive charge may enhance electrostatic interactions with cancer cell membranes compared to neutral cyclotides .
- Structural-Activity Relationship (SAR) : Hydrophobicity and loop 1 residues (e.g., glutamic acid) are critical for this compound’s cytotoxicity, whereas Vabys A’s activity depends on charged residues in loop 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
